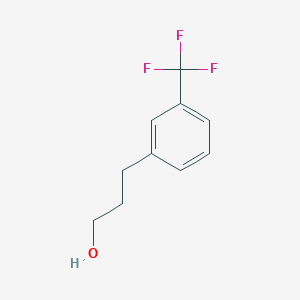

3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Description

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXKQVIMGVVIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595957 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78573-45-2 | |

| Record name | 3-(Trifluoromethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS: 78573-45-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, a key organofluorine intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis methodologies, and primary applications, with a focus on its crucial role in the production of the calcimimetic agent, Cinacalcet (B1662232). Experimental protocols for its synthesis are provided, alongside available spectral data and safety information. Furthermore, the guide elucidates the mechanism of action of Cinacalcet, the downstream active pharmaceutical ingredient, to provide context for the significance of this intermediate in drug development.

Introduction

This compound, with the CAS number 78573-45-2, is a substituted aromatic alcohol. The presence of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3] These characteristics make it an attractive building block in medicinal chemistry. Its most prominent application is as a pivotal intermediate in the synthesis of Cinacalcet Hydrochloride, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[4][5][6][7] The trifluoromethylphenylpropyl backbone provided by this intermediate is essential for the therapeutic activity of Cinacalcet.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 78573-45-2 | [2] |

| Molecular Formula | C₁₀H₁₁F₃O | [2][9] |

| Molecular Weight | 204.19 g/mol | [2][10] |

| Appearance | Colorless to light yellow or brown oil/liquid | [2][10][11] |

| Boiling Point | 60 °C @ 1.13 mmHg; 68-71 °C @ 0.4 mmHg; 236.9 ± 35.0 °C @ 760 mmHg | [2][7][11] |

| Density | Approximately 1.10 - 1.2 ± 0.1 g/cm³ | [7][11] |

| Refractive Index (n20D) | 1.4620 to 1.4660 | [10][11] |

| Solubility | Slightly soluble in DMSO and Methanol | [10][11] |

| pKa | 15.04 ± 0.10 (Predicted) | [10][11] |

| Flash Point | 104.7 ± 17.0 °C / 105 °C | [7][10] |

| Storage Temperature | Room Temperature, sealed in a dry, cool, and dark place | [10][11] |

Spectral Data

Spectral analysis is critical for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the hydrogen atoms within the molecule. A reported ¹H NMR spectrum in CDCl₃ shows the following signals:

-

δ 7.45-7.38 (m, 4H): Aromatic protons, confirming the 1,3-disubstitution pattern of the phenyl ring.[12]

-

δ 3.69 (t, 2H, J = 6.3 Hz): Methylene protons adjacent to the hydroxyl group (-CH₂OH).[12]

-

δ 2.77 (t, 2H, J = 7.7 Hz): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).[12]

-

δ 1.89 (m, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).[12]

Other Spectral Data

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Two-Step Synthesis from 3-(Trifluoromethyl)benzaldehyde (B1294959)

This method involves a Wittig reaction followed by catalytic hydrogenation.[12]

Step 1: Synthesis of 3-(3-Trifluoromethylphenyl)-2-propen-1-ol

-

Reactants: 3-(Trifluoromethyl)benzaldehyde, a Wittig reagent (e.g., (2-hydroxyethyl)triphenylphosphonium bromide), and an organic base.

-

Solvent: An appropriate organic solvent.

-

Procedure:

-

Dissolve 3-(trifluoromethyl)benzaldehyde in the chosen solvent.

-

Add the Wittig reagent and the organic base to the solution. The molar ratio of 3-(trifluoromethyl)benzaldehyde to the Wittig reagent is typically 1:1.05-1.1.

-

Allow the reaction to proceed at a temperature between 0-100 °C until completion.

-

Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 3-(3-trifluoromethylphenyl)-2-propen-1-ol.

-

Step 2: Synthesis of this compound

-

Reactant: 3-(3-Trifluoromethylphenyl)-2-propen-1-ol from Step 1.

-

Catalyst: Palladium on carbon (Pd/C).

-

Solvent: An appropriate solvent such as 2-methyltetrahydrofuran (B130290) or tetrahydrofuran.

-

Procedure:

-

Dissolve the crude 3-(3-trifluoromethylphenyl)-2-propen-1-ol in the solvent.

-

Add the Pd/C catalyst.

-

Subject the mixture to hydrogenation under pressure (e.g., 0.2-0.3 MPa) at a temperature between 0-60 °C.

-

Monitor the reaction until all the starting material is consumed.

-

Filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

-

Workflow for the Two-Step Synthesis:

Caption: Synthesis of this compound.

Method 2: Hydrogenation of 3-(3-Trifluoromethylphenyl)propargyl Alcohol

This method provides a direct route from the corresponding propargyl alcohol.[10][11]

-

Reactant: 3-(3-Trifluoromethylphenyl)propargyl alcohol.

-

Catalyst: 10% Palladium on carbon (Pd/C).

-

Solvent: 2-Propanol.

-

Procedure:

-

In a suitable reaction vessel, dissolve 14.5 g (72.5 mmol) of purified 3-(3-trifluoromethylphenyl)propargyl alcohol in 50 mL of 2-propanol.

-

Add 0.38 g of 10% Pd/C catalyst to the solution.

-

Carry out the hydrogenation at a temperature of 42-45 °C and a pressure of 5 bar.

-

Continue the reaction for approximately 5 hours or until the starting material is completely consumed.

-

After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Wash the catalyst with a small amount of 2-propanol.

-

Combine the filtrates and concentrate by evaporation under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure (boiling point: 58-60 °C at 1.1-1.5 mbar) to obtain 10.5 g (72.1% yield) of 3-(3-trifluoromethylphenyl)propan-1-ol as an almost colorless oil.[10][11]

-

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Cinacalcet.[7][8]

Synthesis of Cinacalcet

The synthesis of Cinacalcet from this compound involves a two-step process:

-

Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal.

-

Reductive Amination: The resulting aldehyde undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to yield the final active pharmaceutical ingredient, Cinacalcet.[8]

Workflow for Cinacalcet Synthesis:

Caption: Conversion of the intermediate to Cinacalcet.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates, facilitated by intermediates like this compound, can confer several advantages:

-

Increased Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.[1][2]

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the drug's half-life.[1][2]

-

Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the aromatic ring, potentially leading to stronger interactions with biological targets.[3]

Mechanism of Action of Downstream Product: Cinacalcet

While this compound is a precursor and does not have direct pharmacological activity in this context, understanding the mechanism of the final drug, Cinacalcet, is crucial for appreciating its importance. Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[4][5][13][14][15]

The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[14][15] When extracellular calcium levels rise, calcium binds to the CaSR, triggering a signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).[4][14] PTH normally acts to increase blood calcium levels.

Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium.[4][5][6] This means that at lower calcium concentrations, the receptor is activated as if calcium levels were high. This leads to a decrease in PTH secretion, which in turn lowers blood calcium levels.[1][4] The signaling pathway involves the activation of Gq/11 and Gi proteins, leading to the stimulation of phospholipase C (PLC), an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium, which ultimately inhibits PTH secretion.[4]

Calcium-Sensing Receptor Signaling Pathway:

Caption: Cinacalcet enhances CaSR sensitivity to calcium.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[16] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: Hazard Information

| Hazard Statement | Code | Reference |

| Causes skin irritation | H315 | [16] |

| Causes serious eye irritation | H319 | [16] |

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis, particularly for the production of Cinacalcet. Its unique structural features, imparted by the trifluoromethyl group, are instrumental in the pharmacological profile of the final drug product. This guide has provided a detailed overview of its properties, synthesis, and the biological context of its application, offering valuable information for researchers and professionals in the field of drug development. The provided experimental protocols and diagrams serve as a practical resource for the synthesis and understanding of this key molecule.

References

- 1. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Calcimimetic - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 7. innospk.com [innospk.com]

- 8. This compound | 78573-45-2 | Benchchem [benchchem.com]

- 9. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 10. 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 78573-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound CAS#: 78573-45-2 [m.chemicalbook.com]

- 12. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 15. Cinacalcet: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, a crucial intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Compound Data

This compound is an organofluorine compound characterized by a propan-1-ol chain attached to a phenyl ring substituted with a trifluoromethyl group at the meta-position.[1] This trifluoromethyl group significantly enhances the compound's chemical stability, lipophilicity, and metabolic resistance, making it a valuable building block in the synthesis of bioactive molecules.[1][2]

Molecular Formula and Weight:

The chemical formula for this compound is C₁₀H₁₁F₃O .[1][2][3][4][5][6] Its molecular weight is 204.19 g/mol .[1][2][3][4][5]

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 78573-45-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁F₃O | [1][2][3][4][5][6] |

| Molecular Weight | 204.19 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow/brown clear liquid or oil | [1][2][3][4] |

| Boiling Point | 60 °C at 1.13 mmHg; 58-60 °C at 1.1-1.5 mbar; 236.9°C | [1][2][4] |

| Density | ~1.21 g/cm³ | [2][6] |

| Refractive Index | n20D 1.46; 1.462-1.466 | [2][4] |

| Purity | ≥ 98% (GC); >98.0%(GC) | [2][3] |

| InChI Key | QWXKQVIMGVVIBX-UHFFFAOYSA-N | [1][3] |

| SMILES | OCCCc1cccc(C(F)(F)F)c1 | [3] |

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been established. Below are detailed methodologies for two common approaches.

2.1 Synthesis via Wittig Reaction and Hydrogenation

This two-step method begins with 3-(trifluoromethyl)benzaldehyde (B1294959) and yields the target compound through an unsaturated alcohol intermediate.[1][7]

-

Step 1: Synthesis of 3-(3-trifluoromethylphenyl)-2-propen-1-ol

-

Dissolve 3-(trifluoromethyl)benzaldehyde in a suitable solvent.

-

Add a Wittig reagent, such as (2-hydroxyethyl)triphenylphosphonium bromide, and an organic base.

-

Allow the reaction to proceed at a temperature between 0-100 °C until completion.

-

Perform post-processing to isolate the intermediate product, 3-(3-trifluoromethylphenyl)-2-propen-1-ol.

-

-

Step 2: Hydrogenation to this compound

-

Dissolve the 3-(3-trifluoromethylphenyl)-2-propen-1-ol in a suitable solvent.

-

Add a Palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation under pressure at a temperature between 0-60 °C.

-

Upon completion of the reaction, filter to remove the catalyst.

-

The resulting crude product can be purified by distillation to obtain this compound.[7]

-

2.2 Synthesis via Hydrogenation of a Propargyl Alcohol

This alternative method involves the reduction of an unsaturated alcohol to yield the final saturated alcohol.[5]

-

To a solution of 14.5 g (72.5 mmol) of purified 3-(3-trifluoromethylphenyl)propargyl alcohol in 50 mL of 2-propanol, add 0.38 g of 10% Pd/C catalyst.

-

Carry out the hydrogenation at a temperature of 42-45°C and a pressure of 5 bar.

-

Monitor the reaction until all starting material is consumed (approximately 5 hours).

-

Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Wash the catalyst with a small amount of 2-propanol.

-

Concentrate the filtrate by evaporation under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield this compound as a colorless oil.[5]

Logical and Workflow Diagrams

3.1 Synthetic Pathway from 3-(Trifluoromethyl)benzaldehyde

The following diagram illustrates the two-step synthesis of this compound starting from 3-(trifluoromethyl)benzaldehyde.

Caption: Synthesis via Wittig Reaction and Hydrogenation.

3.2 Synthetic Pathway from Propargyl Alcohol

This diagram shows the direct hydrogenation route from the corresponding propargyl alcohol.

Caption: Synthesis via Hydrogenation of Propargyl Alcohol.

Applications in Drug Development

This compound is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of Cinacalcet (B1662232).[1][6] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in individuals with parathyroid carcinoma.[1][6] The propanol (B110389) is converted to an intermediate aldehyde which then undergoes reductive amination to form the final active pharmaceutical ingredient.[1] Its structural features are also leveraged in the development of other drugs targeting central nervous system disorders.[2][4] Furthermore, it is utilized in agrochemical formulations to enhance the efficacy of pesticides and herbicides.[2][4]

References

- 1. This compound | 78573-45-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-[3-(Trifluoromethyl)phenyl]-1-propanol | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 78573-45-2 [m.chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]

physical and chemical properties of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, a key intermediate in the pharmaceutical industry. This document consolidates essential data, including physicochemical parameters, spectral information, and detailed experimental protocols for its synthesis and key reactions. Furthermore, it visualizes complex chemical workflows and the biological signaling pathway of Cinacalcet (B1662232), a drug synthesized from this compound, to facilitate a deeper understanding for research, development, and drug discovery applications.

Introduction

This compound, identified by its CAS number 78573-45-2, is an organofluorine compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a propan-1-ol chain attached to a phenyl ring substituted with a trifluoromethyl group at the meta position, imparts unique properties that make it a valuable building block. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative molecules.[2] This compound's primary application lies in its role as a crucial precursor in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.[1][3] This guide aims to provide a comprehensive resource on its properties and synthesis for professionals in the field.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical reactions.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 78573-45-2 | [1][4] |

| Molecular Formula | C₁₀H₁₁F₃O | [1][4][5] |

| Molecular Weight | 204.19 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow/brown oil/liquid | [1][2] |

| Boiling Point | 58-60 °C at 1.1-1.5 mbar; 68-71 °C at 0.4 mm; 236.9±35.0 °C at 760 mmHg | [1][3][4] |

| Density | ~1.2 g/cm³; 1.21 g/cm³; 1.10 g/cm³ | [1][2][3][4] |

| Refractive Index | 1.4620 to 1.4660; n20D 1.46; 1.465 | [2][3][4] |

| Solubility | Slightly soluble in DMSO and Methanol. | [4][6] |

| pKa | 15.04±0.10 (Predicted) | [6] |

| Storage | Sealed in dry, Room Temperature. | [4][6] |

Spectral Data

¹H NMR (CDCl₃): A patent provides the following experimental data: δ: 7.45-7.38 (m, 4H), 3.69 (t, 2H, J=6.3Hz), 2.77 (t, 2H, J=7.7Hz), 1.89 (m, 2H).[7]

-

Aromatic Protons (7.45-7.38 ppm): A multiplet corresponding to the four protons on the disubstituted benzene (B151609) ring.

-

Methylene Protons adjacent to Oxygen (3.69 ppm): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group.

-

Benzylic Methylene Protons (2.77 ppm): A triplet corresponding to the two protons on the carbon adjacent to the phenyl ring.

-

Methylene Protons (1.89 ppm): A multiplet arising from the two protons on the central carbon of the propanol (B110389) chain.

Expected ¹³C NMR: Based on the structure, one would expect to see distinct signals for the aromatic carbons (with splitting due to the trifluoromethyl group), and three signals for the aliphatic carbons of the propanol chain.

Expected IR Spectrum: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would appear around 2850-3000 cm⁻¹. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also expected.

Expected Mass Spectrum: The mass spectrum would show the molecular ion peak (M+) at m/z = 204.19. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the propanol side chain.

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its primary alcohol functionality allows for common transformations such as oxidation.

Synthesis Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for some of the key methods.

This method involves the reduction of an alkyne to the corresponding alkane.

Caption: Hydrogenation of 3-(3-Trifluoromethylphenyl)propargyl Alcohol.

Experimental Protocol: To a solution of 14.5 g (72.5 mmol) of purified 3-(3-trifluoromethylphenyl)propargyl alcohol in 50 mL of 2-propanol, 0.38 g of 10% Pd/C catalyst is added.[4][6] The reaction mixture is then subjected to hydrogenation at a temperature of 42-45°C and a pressure of 5 bar.[4][6] The reaction is monitored until the starting material is completely consumed (approximately 5 hours).[4][6] Upon completion, the catalyst is removed by filtration and washed with a small amount of 2-propanol.[4][6] The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation to yield the final product as a colorless oil.[4][6]

This two-step process involves the reduction of a carboxylic acid to an allylic alcohol, followed by hydrogenation.

Caption: Synthesis from 3-(Trifluoromethyl)cinnamic Acid.

Experimental Protocol:

-

Step 1: 3-(Trifluoromethyl)cinnamic acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base like triethylamine to form a mixed anhydride.[1] This intermediate is then reduced in situ with an aqueous solution of sodium borohydride (B1222165) (NaBH₄) at a low temperature (0–5 °C) to selectively reduce the carboxylic acid group, yielding 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol.[1]

-

Step 2: The resulting allylic alcohol is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the carbon-carbon double bond, affording this compound.[1]

This route involves the formation of a carbon-carbon double bond using a Wittig reagent, followed by hydrogenation.

Caption: Synthesis via Wittig Reaction.

Experimental Protocol:

-

Step 1: 3-(Trifluoromethyl)benzaldehyde is dissolved in a suitable solvent and reacted with a Wittig reagent in the presence of an organic base at a temperature ranging from 0-100 °C.[7] After the reaction is complete, post-processing yields 3-(3-trifluoromethylphenyl)-2-propen-1-ol.[7]

-

Step 2: A solution of 3-(3-trifluoromethylphenyl)-2-propen-1-ol is treated with a Pd/C catalyst and subjected to hydrogenation under pressure at a temperature between 0-60 °C.[7] After the reaction is complete, the final product, this compound, is obtained after post-processing.[7]

Chemical Reactivity: Oxidation to Aldehyde

A key reaction of this compound is its oxidation to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal. This aldehyde is a direct precursor to Cinacalcet.

Caption: Oxidation to 3-(3-(Trifluoromethyl)phenyl)propanal.

Experimental Protocol (General): The partial oxidation of this compound to its aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1] Common methods include Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC). The specific reaction conditions, such as solvent, temperature, and reaction time, will depend on the chosen oxidizing agent.

Application in Drug Development: The Cinacalcet Case Study

The primary utility of this compound in the pharmaceutical industry is as a starting material for the synthesis of Cinacalcet.[1] Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR).

Synthesis of Cinacalcet

The synthesis of Cinacalcet from this compound involves a two-step process: the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.

Caption: Synthesis of Cinacalcet.

Mechanism of Action of Cinacalcet: A Signaling Pathway

Cinacalcet functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland. This enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.

Caption: Cinacalcet's Signaling Pathway via the CaSR.

Conclusion

This compound is a compound of considerable importance, particularly in the synthesis of the therapeutic agent Cinacalcet. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable and versatile intermediate for pharmaceutical research and development. This guide has provided a consolidated resource of its key characteristics, detailed experimental protocols, and a visualization of its application in a significant biological pathway, intended to support the work of scientists and researchers in the field.

References

- 1. This compound | 78573-45-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 78573-45-2 [chemicalbook.com]

- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 6. This compound CAS#: 78573-45-2 [m.chemicalbook.com]

- 7. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]

Technical Guide: Solubility of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Cinacalcet, a calcimimetic agent. A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the currently available solubility data and presents a general experimental protocol for the quantitative determination of its solubility.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. Qualitative assessments from chemical suppliers indicate its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Note: "Slightly soluble" is a general term and the precise quantitative solubility may vary with temperature and the specific grade of the solvent and solute.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a liquid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, toluene, etc., analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated flasks or vials

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric glassware

3.2. Procedure

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a visible excess of the liquid solute is necessary to ensure a saturated solution.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microdroplets.

-

-

Quantitative Analysis:

-

Dilute the filtered, saturated solution with a known volume of the organic solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Data Reporting

For accurate and reproducible results, it is essential to report the following:

-

The precise temperature at which the solubility was determined.

-

The purity of the this compound and the grade of the organic solvent used.

-

The detailed parameters of the analytical method (HPLC/GC conditions).

-

The mean solubility value and standard deviation from at least three replicate experiments.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the key chemical intermediate, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. This compound is of significant interest in medicinal chemistry and drug development. The following sections detail its spectral properties, a standardized protocol for data acquisition, and visual representations of its structure and the NMR workflow.

¹H NMR Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The data presented in Table 1 is consistent with the structure of the compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45-7.38 | m | 4H | - | Ar-H |

| 3.69 | t | 2H | 6.3 | -CH₂-OH |

| 2.77 | t | 2H | 7.7 | Ar-CH₂- |

| 1.89 | m | 2H | - | -CH₂-CH₂-CH₂- |

Note: The chemical shift of the hydroxyl proton (-OH) is often broad and may vary in position depending on the solvent and concentration.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Ar-C (quaternary) |

| ~131 | Ar-C (quaternary, C-CF₃) |

| ~129 | Ar-CH |

| ~125 | Ar-CH |

| ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~123 | Ar-CH |

| ~62 | -CH₂-OH |

| ~34 | Ar-CH₂- |

| ~31 | -CH₂-CH₂-CH₂- |

Note: The chemical shifts for the aromatic carbons are estimations and the signal for the carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with atoms numbered for clear correlation with the NMR data.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. This compound, with Chemical Abstracts Service (CAS) number 78573-45-2 and a molecular weight of 204.19 g/mol , is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices.

While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily found, this guide outlines a theoretical fragmentation pattern based on established principles of mass spectrometry for aromatic and alcoholic compounds.[3][4][5]

Proposed Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization would likely proceed through several key pathways, including alpha-cleavage, dehydration, and benzylic cleavage. The quantitative data for the proposed major fragments are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 204 | [C10H11F3O]•+ | - | Molecular Ion [M]•+ |

| 186 | [C10H9F3]•+ | H2O | Dehydration of the alcohol |

| 173 | [C9H8F3]+ | •CH2OH | Alpha-cleavage with loss of the hydroxymethyl radical |

| 145 | [C7H4F3]+ | •C3H7O | Benzylic cleavage with loss of the propanol (B110389) side chain |

| 115 | [C6H4CF]+ | CO | Loss of carbon monoxide from the [C7H4F3]+ fragment |

| 91 | [C7H7]+ | •CF3 | Loss of the trifluoromethyl radical from a rearranged intermediate |

Proposed Fragmentation Pathways

The fragmentation of the molecular ion of this compound (m/z 204) is anticipated to follow several competing pathways as illustrated in the diagram below. The initial ionization event involves the removal of an electron, typically from the oxygen atom or the aromatic ring, to form the molecular ion [M]•+.

Key proposed fragmentation steps include:

-

Dehydration: A common fragmentation for alcohols, leading to the loss of a water molecule (18 Da) to produce a fragment ion at m/z 186.[3][4]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a hydroxymethyl radical (•CH2OH, 31 Da) to form a stable benzylic cation at m/z 173.[3]

-

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, leading to the formation of a trifluoromethyl-substituted benzyl-type cation at m/z 145.

-

Further Fragmentation: The fragment at m/z 145 may subsequently lose carbon monoxide (CO) to yield an ion at m/z 115. The ion at m/z 173 could potentially undergo rearrangement and loss of a trifluoromethyl radical (•CF3) to form the highly stable tropylium (B1234903) ion at m/z 91.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To experimentally verify the fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.

Methodology Details:

-

Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography (GC):

-

Injection: A 1 µL aliquot of the sample is injected into the GC system.

-

Inlet: A split/splitless inlet is typically used, operated at a temperature of 250°C.

-

Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separation.

-

Oven Program: A temperature gradient is employed to ensure good chromatographic resolution. A typical program would start at 50°C, hold for 2 minutes, then ramp at 10°C per minute to a final temperature of 280°C, and hold for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

-

Scan Range: The mass spectrum is acquired over a mass-to-charge ratio (m/z) range of 40 to 400 to ensure detection of the molecular ion and all significant fragments.

-

Ion Source Temperature: The ion source temperature is typically maintained at 230°C.

-

This comprehensive approach, combining theoretical fragmentation predictions with a robust experimental protocol, provides a solid foundation for the mass spectrometric analysis of this compound, aiding in its unambiguous identification in research and development settings.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a pivotal advancement in medicinal chemistry. This functional group, though small, exerts a profound influence on a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] Consequently, the CF3 moiety is a prevalent feature in a wide array of FDA-approved pharmaceuticals, enhancing their therapeutic profiles and efficacy.[3][4] This guide provides a detailed examination of the biological activities of select trifluoromethyl-containing drugs, complete with quantitative data, experimental methodologies, and visual diagrams of their mechanisms of action.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a trifluoromethyl group fundamentally alters a molecule's properties in several ways that are advantageous for drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1][5] This often translates to a longer drug half-life and improved bioavailability.[2]

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property that can enhance a drug's ability to permeate biological membranes and access target sites, including crossing the blood-brain barrier.[1][2][5]

-

Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the CF3 substituent can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH.[] This is critical for optimizing solubility and receptor interactions.

-

Improved Binding Affinity: The unique electronic properties and the ability of the CF3 group to participate in various non-covalent interactions (such as dipole-dipole and ion-dipole) can lead to stronger and more selective binding to target proteins.[5][7] It is often employed as a bioisostere for methyl or chloro groups.[1][8]

Biological Activity and Mechanisms of Action

Trifluoromethyl-containing compounds have been successfully developed to target a diverse range of biological pathways implicated in diseases from cancer to depression. This section explores the mechanisms of several prominent examples.

Kinase Inhibition in Oncology

Many successful cancer therapeutics function by inhibiting protein kinases that drive oncogenic signaling pathways. The CF3 group is a common feature in these inhibitors, contributing to their potency and selectivity.

Sorafenib & Pexidartinib: Sorafenib is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, crucial for tumor cell proliferation, as well as VEGFR and PDGFR, which are involved in angiogenesis.[2] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and FMS-like tyrosine kinase 3 (FLT3), which are key drivers in various malignancies.[3][9][10]

Below is a diagram illustrating the Raf/MEK/ERK signaling pathway targeted by inhibitors like Sorafenib.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

The Trifluoromethyl Group: A Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of rational drug design.[1] This powerful substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy, metabolic stability, and bioavailability.[2][3] The unique electronic and steric characteristics of the trifluoromethyl group allow for the fine-tuning of a drug candidate's properties to overcome developmental hurdles and improve its therapeutic index.[2]

This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design. It delves into the quantitative impact on key physicochemical properties, details the experimental protocols used for their evaluation, and illustrates the mechanisms of action of prominent trifluoromethylated drugs.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group, often as a bioisosteric replacement for a methyl group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. These modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

A primary strategy in drug design is to block metabolic hotspots to increase a drug's half-life and exposure. The trifluoromethyl group is exceptionally effective in this regard. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[2] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are major players in drug metabolism.[4] By strategically placing a trifluoromethyl group at a known or suspected site of oxidative metabolism, this metabolic pathway can be effectively blocked, a concept known as "metabolic switching."[4] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Analogues

| Drug Pair | Parameter | Value (with CF3 group) | Value (without CF3 group) | Fold Change |

| Celecoxib vs. Methyl-celecoxib (SC-58175) | Half-life (t1/2) in human liver microsomes | ~11 hours[5] | Significantly shorter (data suggests rapid metabolism) | >1 |

| Intrinsic Clearance (CLint) | Lower | Higher | <1 | |

| Flurbiprofen (B1673479) vs. Ibuprofen (B1674241) | Metabolic Profile | Primarily metabolized to 4'-hydroxyflurbiprofen[6] | Metabolized to multiple hydroxylated and carboxylated metabolites[7] | N/A |

Lipophilicity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to permeate biological membranes. The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[2][3] This increased lipophilicity can enhance a drug's absorption across the intestinal wall and its ability to penetrate the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[3]

Table 2: Comparative Lipophilicity of Trifluoromethylated vs. Non-Trifluoromethylated Analogues

| Drug Pair | logP (with CF3 group) | logP (without CF3 group) |

| Celecoxib vs. Methyl-celecoxib (SC-58175) | 3.7 - 4.0 | Lower (estimated) |

| Flurbiprofen vs. Ibuprofen | 4.16[8] | 3.97 |

Binding Affinity

The potent electron-withdrawing nature and steric bulk of the trifluoromethyl group can significantly enhance a drug's binding affinity and selectivity for its biological target.[2] The CF3 group can participate in favorable electrostatic and hydrophobic interactions within the target's binding pocket, leading to a more potent and selective therapeutic agent.[1] For instance, in the development of COX-2 inhibitors, replacing a methyl group with a trifluoromethyl group has been shown to significantly enhance selectivity for the COX-2 enzyme.

Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-Trifluoromethylated Analogues

| Drug Pair | Target | IC50 (with CF3 group) | IC50 (without CF3 group) |

| Celecoxib vs. Methyl-celecoxib (SC-58175) | COX-2 | 0.04 µM | 0.3 µM |

| COX-1 | 15 µM | 17 µM | |

| Flurbiprofen vs. Ibuprofen | COX-1 | 0.5 µM | 13 µM |

| COX-2 | 3.3 µM | 35 µM |

Case Studies of Trifluoromethylated Drugs

The strategic incorporation of the trifluoromethyl group is exemplified in numerous successful drugs. Two prominent examples are Fluoxetine (B1211875) and Selinexor.

Fluoxetine (Prozac)

Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[9] Its mechanism of action involves blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[2][10] The trifluoromethyl group on the phenoxy ring of fluoxetine is crucial for its activity and pharmacokinetic profile. It enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier to reach its target in the central nervous system. Furthermore, the electron-withdrawing nature of the CF3 group influences the overall electronic properties of the molecule, contributing to its high affinity and selectivity for the serotonin transporter.

Caption: Signaling pathway of Fluoxetine, a selective serotonin reuptake inhibitor.

Selinexor (Xpovio)

Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound used in the treatment of certain cancers.[4][11] Its mechanism of action involves the covalent inhibition of Exportin 1 (XPO1), a protein responsible for the transport of tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs from the nucleus to the cytoplasm.[4][12] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs. Selinexor contains two trifluoromethyl groups which are critical for its potent and selective binding to XPO1.[4] By blocking XPO1, Selinexor forces the nuclear retention and reactivation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[4][13]

Caption: Mechanism of action of Selinexor, a selective inhibitor of nuclear export (XPO1).

Experimental Protocols

The evaluation of the impact of trifluoromethylation on drug candidates relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

In Vitro Microsomal Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO, acetonitrile).

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

-

Add the test compound to the microsome suspension at a final concentration typically between 0.1 and 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding an ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The in vitro half-life (t1/2) is calculated from the slope of the linear regression.

-

The intrinsic clearance (CLint) is then calculated from the half-life and the microsomal protein concentration.

-

Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.

Shake-Flask Method for logP Determination

This is the traditional and most reliable method for measuring the lipophilicity of a compound.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a glass vial, combine a known volume of the n-octanol-saturated aqueous phase containing the test compound with a known volume of the water-saturated n-octanol.

-

Seal the vial and shake vigorously at a constant temperature (usually 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Caption: Experimental workflow for the shake-flask method for logP determination.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Reagents:

-

Prepare a membrane fraction containing the target receptor from cells or tissues.

-

Prepare a binding buffer appropriate for the receptor.

-

Prepare a solution of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) for the target receptor.

-

Prepare serial dilutions of the unlabeled test compound.

-

-

Binding Reaction:

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for the radioligand binding assay for Ki determination.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has been instrumental in the development of numerous successful drugs.[2][3] A thorough understanding of the physicochemical effects of trifluoromethylation, coupled with robust in vitro characterization, is essential for the rational design of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of drug-target interactions and metabolic pathways continues to grow, the strategic application of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of flurbiprofen oral spray and ibuprofen vs ibuprofen alone on postoperative tonsillectomy pain: An open, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Flurbiprofen vs Ibuprofen | Power [withpower.com]

The Strategic Incorporation of Fluorine: An In-depth Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is no coincidence; the unique physicochemical properties of fluorine and the carbon-fluorine (C-F) bond can profoundly and often beneficially modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Fluorine's high electronegativity, small atomic radius, and the exceptional strength of the C-F bond can be leveraged to enhance metabolic stability, improve membrane permeability, modulate pKa for stronger binding affinity, and reduce susceptibility to oxidative metabolism.[2][4] This guide provides a comprehensive technical overview of the role of organofluorine compounds in drug discovery and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Impact of Fluorination on Physicochemical Properties

The strategic replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to predictable and advantageous changes in a molecule's properties. These alterations are fundamental to optimizing a lead compound into a viable drug candidate.

Lipophilicity (LogP)

Fluorination generally increases the lipophilicity of a molecule, a critical factor for membrane permeability and oral bioavailability.[5] However, the effect is highly context-dependent. For instance, while fluorination of an aromatic ring typically increases LogP, the introduction of a trifluoromethyl group to an aliphatic chain can sometimes decrease lipophilicity.[6]

Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[3] This can significantly lower the pKa of nearby acidic or basic functional groups, which can in turn influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and binding to its biological target.[5][7]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5] The C-F bond is the strongest single bond in organic chemistry and is highly resistant to cleavage by metabolic enzymes like cytochrome P450.[8] By strategically placing fluorine at a "metabolic soft spot" on a molecule, chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][9]

Binding Affinity

Fluorine can enhance binding affinity through various mechanisms. It can participate in favorable electrostatic interactions with the protein target and influence the conformation of the drug molecule to better fit the binding pocket.[3][10]

Quantitative Data on Fluorination Effects

To illustrate the tangible impact of fluorination, the following tables summarize the quantitative differences in physicochemical and pharmacological properties between non-fluorinated compounds and their fluorinated analogs.

Table 1: Comparison of Physicochemical Properties of Cinnamic Acid and its Fluorinated Analogs

| Compound | Structure | pKa | logP |

| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[6] |

| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[6] |

| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[6] | 2.2 (Predicted) |

| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted)[6] | 1.92 (Calculated)[6] |

Table 2: Comparative Metabolic Stability of a Non-Fluorinated Chloroindane and its Fluorinated Analog (Illustrative)

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Non-Fluorinated Chloroindane | 15 | 46.2 |

| Fluorinated Chloroindane | 45 | 15.4 |

| (Data is illustrative based on general principles observed in medicinal chemistry, as direct comparative data for this specific pair was not publicly available)[8] |

Table 3: Comparative Antibacterial Activity of a Cinnamic Acid Derivative and its Fluorinated Analog against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Parent Cinnamic Acid Derivative | >100 |

| 4-Fluorocinnamic Acid Derivative | 12.5 |

| [6] |

Key Signaling Pathways Modulated by Fluorinated Drugs

To provide a deeper understanding of the biological context, this section details two key signaling pathways targeted by well-known fluorinated drugs, illustrated with Graphviz diagrams.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib, a fluorinated drug, is a potent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[7] Inhibition of this pathway is effective in treating certain B-cell malignancies.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and its inhibition by Ibrutinib.

Serotonin (B10506) Transporter (SERT) Signaling Pathway

Fluoxetine, a well-known antidepressant, is a selective serotonin reuptake inhibitor (SSRI). It blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft and thereby modulating mood.

Caption: Serotonin Transporter (SERT) Signaling Pathway and its inhibition by Fluoxetine.

Experimental Workflows and Decision-Making

The successful incorporation of fluorine into a drug candidate requires a systematic approach. The following workflows, presented as Graphviz diagrams, outline the key stages and decision points in this process.

General Drug Discovery Workflow Incorporating Fluorination

This workflow illustrates the integration of fluorination strategies within the broader drug discovery pipeline, from hit identification to lead optimization.

Caption: General drug discovery workflow incorporating a fluorination strategy for lead optimization.

Decision Tree for Fluorination Strategy

This diagram provides a logical framework for selecting the appropriate fluorination strategy based on the desired property modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol from 3-(trifluoromethyl)benzaldehyde (B1294959). Two primary synthetic routes are presented: a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation, and an alternative two-step pathway utilizing a Wittig reaction and subsequent hydrogenation. These methods offer reliable and scalable approaches to obtaining the target compound, a key intermediate in the synthesis of various pharmaceuticals, including the calcimimetic agent Cinacalcet.[1] This document includes comprehensive experimental procedures, tabulated data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1] A common and efficient strategy for the synthesis of this alcohol involves the extension of the carbon chain of 3-(trifluoromethyl)benzaldehyde and subsequent reduction. The Horner-Wadsworth-Emmons and Wittig reactions are powerful tools for the initial carbon-carbon bond formation, leading to an unsaturated intermediate which is then hydrogenated to the desired saturated alcohol.[2]

Physicochemical Properties and Spectroscopic Data

A summary of the key properties and spectroscopic data for the final product, this compound, is provided below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 78573-45-2 | [2] |

| Molecular Formula | C₁₀H₁₁F₃O | [2] |

| Molecular Weight | 204.19 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 60 °C @ 1.13 mmHg | |

| Density | ~1.21 g/cm³ | |

| ¹H NMR (CDCl₃) | δ 7.45-7.38 (m, 4H), 3.69 (t, J=6.3 Hz, 2H), 2.77 (t, J=7.7 Hz, 2H), 1.89 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃, predicted) | δ 141.8, 131.0 (q, J=32.1 Hz), 128.9, 128.8, 124.2 (q, J=272.1 Hz), 122.9, 61.9, 34.0, 31.8 | |

| InChI Key | QWXKQVIMGVVIBX-UHFFFAOYSA-N | [1][4] |

Synthetic Pathways

The synthesis of this compound from 3-(trifluoromethyl)benzaldehyde can be efficiently achieved through a two-step process. The overall workflow involves an initial olefination reaction to form an unsaturated intermediate, followed by a reduction of the double bond to yield the final saturated alcohol.

Two effective protocols for this synthesis are detailed below.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Route

This route involves the synthesis of an unsaturated ester intermediate, followed by its reduction to the target alcohol. The HWE reaction typically provides excellent E-selectivity for the alkene product.[5][6]

Step 1a: Synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield ethyl 3-(3-(trifluoromethyl)phenyl)acrylate.

Step 1b: Reduction of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate to this compound

Materials:

-

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Ethyl acetate

-

Water

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (2.0 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-